Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl-
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Overview
Description
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- is a semiconducting organic molecule with a π-conjugated polycyclic system. It is known for its strong electron-donating properties and is commonly used as an n-type dopant in organic semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of benzimidazole with appropriate methylation reagents such as iodomethane . The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The compound is commercially available and is produced in significant quantities for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- has a wide range of scientific research applications, including:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The compound exerts its effects primarily through its strong electron-donating properties. It interacts with molecular targets and pathways involved in electronic conduction, enhancing the performance of semiconducting materials. The π-conjugated polycyclic system plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: Another n-type dopant with similar properties but different structural features.
Benzenamine, 4-(2,5-dihydro-1H-pyrrol-3-yl)-: A related compound with distinct chemical and physical properties.
Uniqueness
Benzenamine, 4-[2-(2,3-dihydro-1,3,3-trimethyl-1H-indol-2-yl)ethenyl]-N,N-dimethyl- is unique due to its specific structural configuration, which imparts distinct electronic properties and makes it highly effective as an n-type dopant in various applications .
Properties
CAS No. |
54268-71-2 |
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Molecular Formula |
C21H26N2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C21H26N2/c1-21(2)18-8-6-7-9-19(18)23(5)20(21)15-12-16-10-13-17(14-11-16)22(3)4/h6-15,20H,1-5H3 |
InChI Key |
VGWSUVRKHUPJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C2=CC=CC=C21)C)C=CC3=CC=C(C=C3)N(C)C)C |
Origin of Product |
United States |
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